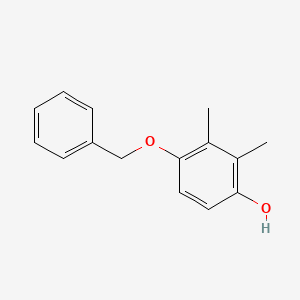
Phenol, 2,3-dimethyl-4-(phenylmethoxy)-
概要
説明
Phenol, 2,3-dimethyl-4-(phenylmethoxy)- is a complex organic compound. It is a prevalent compound in the biomedical industry, showcasing remarkable efficacy in the research of a diverse array of ailments, encompassing allergies, inflammation, and respiratory disorders .
Physical And Chemical Properties Analysis
Phenols, including Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . Phenols are also moderately soluble in water due to their ability to form hydrogen bonds with water molecules .科学的研究の応用
Regioselectivity in Catalytic Reactions
The study on the regioselectivity of palladium(II)-induced intramolecular cyclization of 2-(3-methyl-2-butenyl)phenol highlights the ability to control the formation of specific cyclic products by altering reaction conditions. This process demonstrates the utility of phenolic compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Hosokawa et al., 1976).
Synthesis of Phenylthio Phenols
The facile synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed transformation showcases the potential for creating novel compounds with phenolic backbones, which could have applications in developing new materials or bioactive molecules (Xu et al., 2010).
Phase Transfer Catalysis
The engineering of selectivity in the synthesis of 3-(phenylmethoxy)phenol from resorcinol and benzyl chloride under liquid-liquid-liquid phase transfer catalysis demonstrates the importance of phenolic intermediates in optimizing chemical reactions for better yield, selectivity, and environmental sustainability (Yadav & Badure, 2008).
Material Development
The development of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties illustrates the use of phenolic derivatives in creating functional polymers with potential applications in ion exchange membranes and other material science applications (Li et al., 2014).
Schiff Base Compounds
The synthesis and characterization of Schiff base compounds from phenolic derivatives, demonstrating their potential in creating complex molecules with significant biological activities, such as cytotoxic effects against cancerous cell lines, highlight the role of phenolic compounds in medicinal chemistry and drug development (Faghih et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2,3-dimethyl-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHFQIGLJUTGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

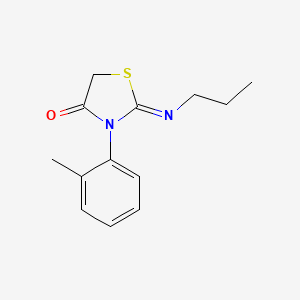

![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)

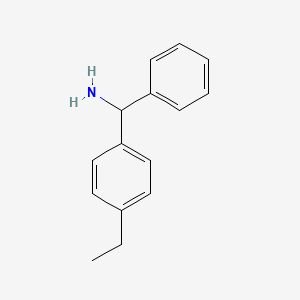
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)
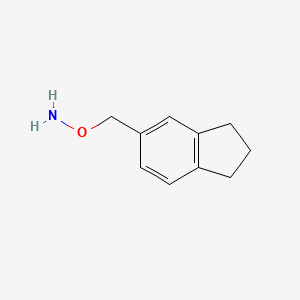
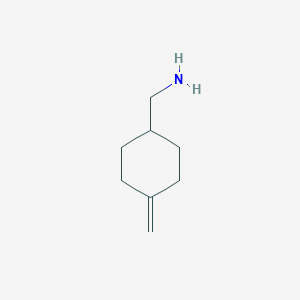

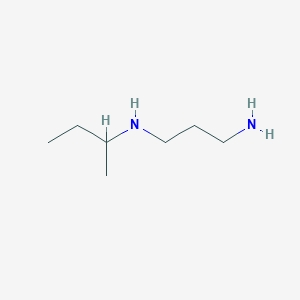
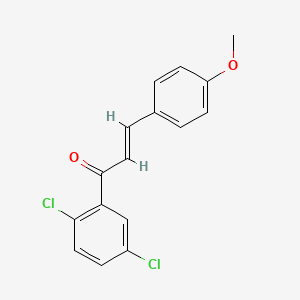
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
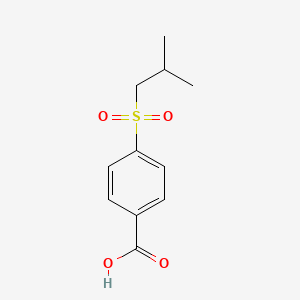
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)